N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis of novel compounds with complex structures, including triazine derivatives, which are known for their diverse biological activities. For instance, compounds with benzodifuranyl, triazine, oxadiazepines, and thiazolopyrimidines have been synthesized from visnagenone and khellinone, showing potential as anti-inflammatory and analgesic agents due to their cyclooxygenase inhibition properties (Abu‐Hashem et al., 2020). Additionally, the development of N-methoxy-N-methylamides from carboxylic acids highlights the importance of these methods in synthesizing compounds with potential pharmaceutical applications (Kim et al., 2003).
Biological Activities
Research on triazine derivatives has shown their significance in medicinal chemistry, especially in the discovery of new therapeutic agents. For example, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors have been identified as potential inhibitors of soluble epoxide hydrolase, indicating their role in the modulation of inflammatory responses and various disease models (Thalji et al., 2013). Another study found a compound capable of selectively killing bacterial persisters, a notable achievement in addressing antibiotic resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention .
Mode of Action
This compound acts as a potent and selective inhibitor of EZH2 . By inhibiting EZH2, it disrupts the function of the PRC2 complex, thereby preventing the installation of methylation marks on histone 3 and leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the biochemical pathway of transcriptional silencing. This disruption can lead to changes in gene expression, which can have downstream effects on cell growth and differentiation .
Pharmacokinetics
The compound has demonstrated robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression, disruption of cell growth and differentiation, and potential antitumor effects .
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-9-13(12(2)25-11)15(23)18-10-14-19-16(21-17(20-14)24-3)22-7-5-4-6-8-22/h9H,4-8,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWKDMZLSDXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.